(9Z,12Z)-pentadecadienoyl-CoA synthesis pathway in mammals
(9Z,12Z)-pentadecadienoyl-CoA synthesis pathway in mammals
An In-depth Technical Guide on the Metabolism of (9Z,12Z)-Pentadecadienoyl-CoA in Mammals
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(9Z,12Z)-pentadecadienoyl-CoA is a C15:2 polyunsaturated fatty acyl-CoA. While the direct endogenous de novo synthesis of this specific molecule in mammals is not established and is considered highly unlikely due to enzymatic limitations, this guide outlines the fundamental principles of odd-chain and polyunsaturated fatty acid metabolism that would be involved. The primary route for the presence of odd-chain fatty acids in mammals is through dietary intake, particularly from dairy and ruminant products, and the metabolic activity of gut microbiota. This document details the plausible pathways for the formation of a saturated C15 backbone, subsequent elongation and desaturation steps, and the critical enzymatic barriers. Furthermore, it provides detailed experimental protocols for the analysis of fatty acids and acyl-CoAs, and quantitative data for related enzymatic reactions, to aid researchers in the study of novel lipid metabolic pathways.
Proposed Metabolic Pathways
The metabolism of odd-chain fatty acids in mammals is distinct from that of even-chain fatty acids, primarily in its initiation.
De Novo Synthesis of the Saturated C15 Backbone
The synthesis of odd-chain fatty acids (OCFAs) begins with propionyl-CoA as a primer, in contrast to the acetyl-CoA used for even-chain fatty acids.[1][2][3] Propionyl-CoA is a three-carbon molecule derived from the catabolism of several sources, including the amino acids isoleucine, valine, threonine, and methionine, as well as from the beta-oxidation of dietary odd-chain fatty acids.[4][5] Gut microbiota also contribute to the host's propionate (B1217596) pool.[6]
The synthesis of the saturated 15-carbon fatty acid, pentadecanoic acid, proceeds as follows:
-
Priming: Fatty Acid Synthase (FAS) is primed with one molecule of propionyl-CoA.
-
Elongation: Six successive rounds of two-carbon additions from malonyl-CoA are catalyzed by the FAS complex.[2]
-
Product: The final product is pentadecanoyl-CoA (C15:0-CoA).
Caption: De novo synthesis of Pentadecanoyl-CoA.
Elongation and Desaturation: A Hypothetical Pathway and Its Limitations
Once formed, pentadecanoyl-CoA can be a substrate for elongase and desaturase enzymes, which are primarily located in the endoplasmic reticulum.[7][8][9]
A hypothetical pathway to generate (9Z,12Z)-pentadecadienoyl-CoA would involve:
-
First Desaturation (Δ9 Desaturation): Pentadecanoyl-CoA (C15:0-CoA) would be acted upon by a Δ9-desaturase (Stearoyl-CoA Desaturase, SCD) to introduce a double bond at the 9th carbon, yielding (9Z)-pentadecenoyl-CoA. Mammalian SCDs are known to act on a range of saturated fatty acyl-CoAs.[9]
-
Second Desaturation (Δ12 Desaturation): To form the (9Z,12Z) product, a subsequent desaturation at the 12th position would be required. Crucially, mammals lack the Δ12-desaturase enzyme. This enzyme is present in plants, which is why linoleic acid (C18:2, an omega-6 fatty acid) and α-linolenic acid (C18:3, an omega-3 fatty acid) are essential fatty acids that must be obtained from the diet.[10]
Therefore, the de novo synthesis of (9Z,12Z)-pentadecadienoyl-CoA in mammals is not considered feasible. The presence of this fatty acid would likely be the result of the metabolism of a dietary precursor.
Caption: Hypothetical desaturation pathway and its limitation in mammals.
Dietary Sources and Absorption
The primary sources of pentadecanoic acid (C15:0) in the human diet are dairy products and ruminant meats.[11][12] In ruminants, gut bacteria synthesize odd-chain fatty acids, which are then absorbed by the animal and incorporated into their tissues and milk.[13] When humans consume these products, the C15:0 is absorbed and can be activated to pentadecanoyl-CoA for further metabolism.
| Food Source | Typical C15:0 Content (% of total fat) |
| Milk Fat | 1.05%[12] |
| Butter | 1.0% - 1.4%[11] |
| Ruminant Meat Fat | 0.43%[12] |
Quantitative Data for Related Enzymes
While specific kinetic data for enzymes acting on C15 substrates are scarce, data for representative mammalian elongase and desaturase enzymes with various acyl-CoA substrates are presented below to provide a quantitative context for these reactions.
Table 1: Substrate Specificity of Human Fatty Acid Elongases (ELOVL)
| Enzyme | Preferred Substrates |
| ELOVL1 | Saturated and monounsaturated C20-C26 acyl-CoAs |
| ELOVL2 | Polyunsaturated C18-C22 acyl-CoAs |
| ELOVL3 | Saturated and monounsaturated C16-C22 acyl-CoAs |
| ELOVL5 | Polyunsaturated C18-C20 acyl-CoAs |
| ELOVL6 | Saturated C12-C16 acyl-CoAs |
Source: Adapted from literature on mammalian elongases.[14]
Table 2: Kinetic Parameters of a Representative Mammalian Desaturase
| Enzyme | Substrate | K_m (µM) | V_max (nmol/min/mg protein) |
| M. alpina ω3 desaturase | Linoleoyl CoA (18:2 ω6) | 14.2 ± 0.7 | 213.4 ± 9.0 |
| M. alpina ω6 desaturase | Oleoyl CoA (18:1 ω9) | 12.1 ± 0.8 | 10.0 ± 0.5 |
Note: Data from Mortierella alpina is provided as an example of well-characterized fatty acid desaturases.[15]
Experimental Protocols
Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the analysis of total fatty acid composition in biological samples.
-
Lipid Extraction:
-
Homogenize 50-100 mg of tissue or cell pellet in a chloroform:methanol solution (2:1, v/v).
-
Add internal standards (e.g., deuterated fatty acids like C17:0) for quantification.
-
Vortex and centrifuge to separate the lipid-containing organic phase.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under nitrogen.
-
Add 3 mL of 0.6 M HCl in methanol.
-
Incubate at 85°C for 1 hour.[16]
-
After cooling, add HPLC-grade hexane (B92381) and vortex to extract the FAMEs.
-
Centrifuge and transfer the upper hexane layer to a new vial for analysis.[16]
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a suitable capillary column (e.g., Elite-5MS).[16]
-
Employ a temperature gradient program to separate the FAMEs (e.g., initial temp 50°C, ramp to 240°C).[16]
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of 50-400 m/z.[16]
-
Identify individual FAME peaks by comparing their mass spectra and retention times with a known standard mix (e.g., Supelco 37 Component FAME Mix).[16]
-
Caption: Workflow for Fatty Acid Profiling by GC-MS.
Quantitative Analysis of Fatty Acyl-CoAs by UHPLC-MS/MS
This protocol allows for the sensitive and specific quantification of acyl-CoA species.[17][18]
-
Sample Preparation and Extraction:
-
Flash-freeze tissue samples in liquid nitrogen and powderize.
-
Homogenize the powdered tissue in 100 mM KH2PO4 buffer containing an internal standard (e.g., heptadecanoyl-CoA).[19]
-
Add isopropanol, saturated NH4SO4, and acetonitrile, then vortex vigorously.[19]
-
Centrifuge and collect the upper phase containing the acyl-CoAs.[19]
-
Dilute the extract with 100 mM KH2PO4 (pH 4.9).[19]
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Use a C18 SPE cartridge to purify and concentrate the acyl-CoAs from the extract.
-
-
UHPLC-MS/MS Analysis:
-
Employ a C18 reversed-phase column for separation.
-
Use a gradient elution with mobile phases such as ammonium (B1175870) formate (B1220265) or bicarbonate buffers and acetonitrile.[18]
-
The mass spectrometer is operated in positive ion mode with electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) for quantification, monitoring specific precursor-to-product ion transitions for each acyl-CoA species.[18]
-
In Vitro Fatty Acid Desaturase Assay
This assay measures the activity of desaturase enzymes in a cell-free system.[20]
-
Enzyme Source Preparation:
-
Prepare microsomes from tissues or cells expressing the desaturase of interest (e.g., liver, or engineered yeast cells).[20]
-
-
Reaction Mixture:
-
Reaction and Termination:
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding a strong base (e.g., KOH) to hydrolyze the acyl-CoAs to free fatty acids.
-
-
Product Analysis:
-
Acidify the mixture and extract the fatty acids.
-
Derivatize the fatty acids to FAMEs as described in the GC-MS protocol.
-
Analyze by GC-MS to identify and quantify the desaturated product.[20]
-
Conclusion
The de novo synthesis of (9Z,12Z)-pentadecadienoyl-CoA in mammals is not supported by current knowledge of mammalian fatty acid metabolism, due to the absence of a Δ12-desaturase. Its presence in mammalian systems would likely originate from dietary sources, potentially as a pre-formed molecule or a precursor that can be modified by endogenous enzymes. The study of such novel fatty acids requires robust analytical techniques like GC-MS and UHPLC-MS/MS for accurate identification and quantification. The protocols and data provided in this guide serve as a foundational resource for researchers investigating the metabolism and biological roles of unusual odd-chain polyunsaturated fatty acids.
References
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- 16. 2.7. Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS) [bio-protocol.org]
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